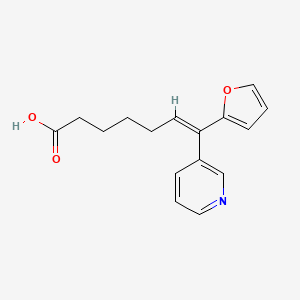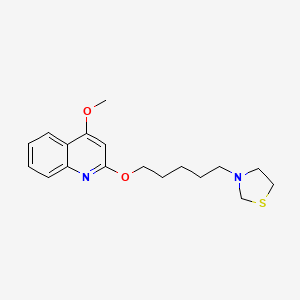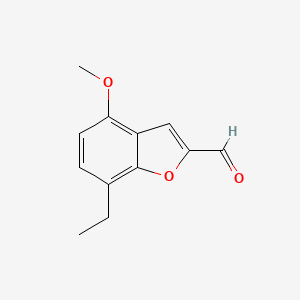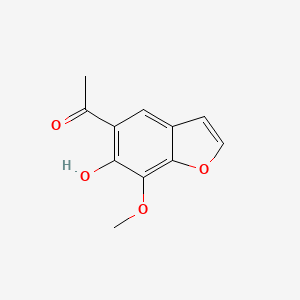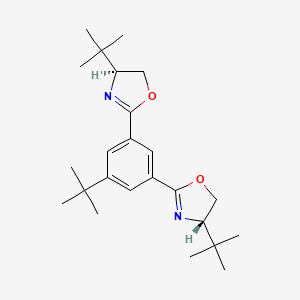
(4S,4'S)-2,2'-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a complex organic compound featuring two oxazole rings and tert-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids under acidic conditions.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride.
Coupling of Oxazole Rings: The final step involves coupling the oxazole rings to the phenylene core, which can be achieved through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized to form oxazoles.
Reduction: Reduction of the oxazole rings can lead to the formation of dihydrooxazoles.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxazoles
Reduction: Dihydrooxazoles
Substitution: Various alkyl or aryl derivatives
Applications De Recherche Scientifique
(4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The oxazole rings can interact with metal ions, forming stable complexes that can catalyze various chemical reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-methyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-ethyl-4,5-dihydrooxazole)
Uniqueness
(4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) is unique due to the presence of multiple tert-butyl groups, which significantly impact its chemical properties and reactivity. This makes it particularly valuable in applications requiring high steric hindrance and stability.
Propriétés
Formule moléculaire |
C24H36N2O2 |
|---|---|
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
(4S)-4-tert-butyl-2-[3-tert-butyl-5-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H36N2O2/c1-22(2,3)17-11-15(20-25-18(13-27-20)23(4,5)6)10-16(12-17)21-26-19(14-28-21)24(7,8)9/h10-12,18-19H,13-14H2,1-9H3/t18-,19-/m1/s1 |
Clé InChI |
NJPOODZPANLSIP-RTBURBONSA-N |
SMILES isomérique |
CC(C)(C)[C@H]1COC(=N1)C2=CC(=CC(=C2)C(C)(C)C)C3=N[C@H](CO3)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1COC(=N1)C2=CC(=CC(=C2)C(C)(C)C)C3=NC(CO3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Butan-2-yl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]decanamide](/img/structure/B12894951.png)

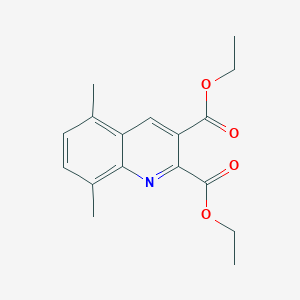
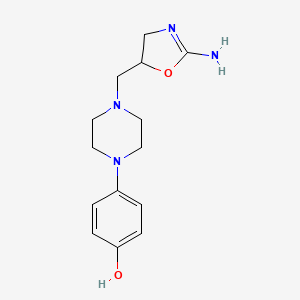

![N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine](/img/structure/B12894988.png)
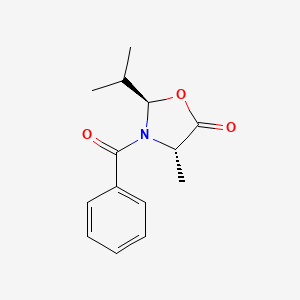
![Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12895001.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
